

Structure-activity relationship (SAR) of 4-substituted thienopyrimidines

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Compound of Interest

Compound Name: 4-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine

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A comprehensive analysis of the structure-activity relationship (SAR) of 4-substituted thienopyrimidines reveals their significant potential across a range of therapeutic areas, including oncology, infectious diseases, and inflammation. The thienopyrimidine scaffold, a bioisostere of purine, allows for diverse substitutions at the 4-position, profoundly influencing the compound's biological activity and target selectivity.[1][2] This guide provides a comparative overview of the SAR of these compounds, supported by experimental data and methodologies.

Kinase Inhibition: A Primary Focus

A major area of investigation for 4-substituted thienopyrimidines is their activity as kinase inhibitors.[3] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.

Epidermal Growth Factor Receptor (EGFR) Kinase

A series of 4-amino-6-aryl thieno[2,3-d]pyrimidines have been evaluated as EGFR tyrosine kinase inhibitors. The in vitro activity of these compounds is highly dependent on the substitution pattern at both the 4-amino group and the 6-aryl ring. Optimization of these positions has led to the discovery of compounds with EGFR IC50 values below 1 nM.[3]

Protein Kinase CK2

Novel (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids have been synthesized and identified as potent inhibitors of human protein kinase CK2. The most active compounds in this series, such as 3-[[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio]propanoic acid and 3-[[5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]thio]propanoic acid, exhibit IC₅₀ values of 0.1 μ M and 0.125 μ M, respectively.[4] The SAR studies indicate that the nature of the substituent on the phenyl ring at the 5-position and the length of the carboxylic acid chain at the 4-position are critical for potent inhibition.

Phosphoinositide 3-kinase (PI3K)

Thienopyrimidine derivatives have also been explored as PI3K inhibitors. One study designed and synthesized novel thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine derivatives containing a pyrazole unit. Compound 9a from this series demonstrated the most promising cytotoxic activity against several cancer cell lines and exhibited a PI3K α kinase inhibitory activity with an IC₅₀ of 9.47 \pm 0.63 μ M.[5]

Table 1: Comparative Activity of 4-Substituted Thienopyrimidines as Kinase Inhibitors

Compound ID	Target Kinase	4-Position Substituent	Other Key Substituents	IC ₅₀ (μ M)	Reference
Optimized 4-amino-6-aryl derivative	EGFR	Substituted amino	6-Aryl	< 0.001	[3]
CK2 Inhibitor 1	CK2	-S-(CH ₂) ₂ -COOH	5-(4-methylphenyl)	0.1	[4]
CK2 Inhibitor 2	CK2	-S-(CH ₂) ₂ -COOH	5-(4-ethoxyphenyl)	0.125	[4]
9a	PI3K α	Hydrazinyl-pyrazole derivative	-	9.47	[5]

Anticancer Activity

The kinase inhibitory activity of 4-substituted thienopyrimidines translates to potent anticancer effects. These compounds have been evaluated against various cancer cell lines, demonstrating significant cytotoxicity.

A series of novel thieno[2,3-d]pyrimidine derivatives were synthesized and tested for their in vitro anticancer activity against the human breast cancer cell line (MCF7). Several compounds, particularly those incorporating sulfonamide moieties, exhibited potent activity, with some showing IC₅₀ values lower than the reference drug Doxorubicin. For instance, compounds 14, 13, 9, and 12 had IC₅₀ values of 22.12, 22.52, 27.83, and 29.22 μ M, respectively, compared to Doxorubicin's IC₅₀ of 30.40 μ M.[6]

In another study, 4-amino-5-substituted-thiophene derivatives and their corresponding thieno[3,2-d]pyrimidine compounds were synthesized. The 4-oxo-2-thioxo-1,2,3,4-tetrahydrothieno[3,2-d]pyrimidine analogue (6) showed excellent cytotoxic activities against MCF-7, HepG2, and HCT-116 cell lines with IC₅₀ values of 11.17 ± 0.06 , 9.33 ± 0.27 , and 10.63 ± 0.40 μ M, respectively.[7]

Table 2: Cytotoxic Activity of 4-Substituted Thienopyrimidines against Cancer Cell Lines

Compound ID	4-Position Substituent	Cell Line	IC50 (μM)	Reference
14	Thione with 3-sulfadoxine	MCF-7	22.12	[6]
13	Thione with 3-sulfadimethoxine	MCF-7	22.52	[6]
9	Thione with 3-sulfanilamide	MCF-7	27.83	[6]
12	Thione with 3-sulfamerazine	MCF-7	29.22	[6]
6	Oxo	MCF-7	11.17	[7]
6	Oxo	HepG2	9.33	[7]
6	Oxo	HCT-116	10.63	[7]

Anti-Infective Properties

The versatility of the thienopyrimidine scaffold is further demonstrated by its application in developing anti-infective agents.[\[1\]](#)

Antimalarial Activity

4-substituted thieno[3,2-d]pyrimidines have been identified as dual-stage antiparasmodial agents, active against both the erythrocytic and hepatic stages of Plasmodium parasites. A key hit, Gamhepathiopine, a 2-tert-butylaminothieno[3,2-d]pyrimidin-4(3H)-one, served as a starting point for further SAR studies. Introduction of a chlorine or iodine atom at the 4-position was well-tolerated, with compounds 5 and 6 showing submicromolar activity against the drug-resistant P. falciparum K1 strain.[\[8\]](#)

Antibacterial Activity

Certain 4-aminothiophene and thienopyrimidine derivatives have shown antibacterial activity. Compounds 6 and 8 displayed good activity against S. aureus with IC50 values of 43.53 ± 3.26 and 39.72 ± 2.98 μg/mL, respectively.[\[7\]](#)

Table 3: Anti-Infective Activity of 4-Substituted Thienopyrimidines

Compound ID	Target Organism	4-Position Substituent	Activity Metric	Value	Reference
5	P. falciparum K1	Cl	EC50	Submicromolar	[8]
6	P. falciparum K1	I	EC50	Submicromolar	[8]
6	S. aureus	Oxo	IC50	43.53 µg/mL	[7]
8	S. aureus	Imino	IC50	39.72 µg/mL	[7]

Experimental Protocols

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against specific kinases is typically determined using a radiometric or fluorescence-based assay. For example, the activity against protein kinase CK2 can be measured using a standard phosphotransferase assay with the specific peptide substrate RRRADDSDDDDD. The reaction mixture includes the kinase, the test compound at various concentrations, the peptide substrate, and [γ-33P]ATP in a buffered solution. After incubation, the radioactivity incorporated into the peptide is measured using a phosphocellulose filter binding method, and IC50 values are calculated from the dose-response curves.[4]

Cell Viability (MTT) Assay

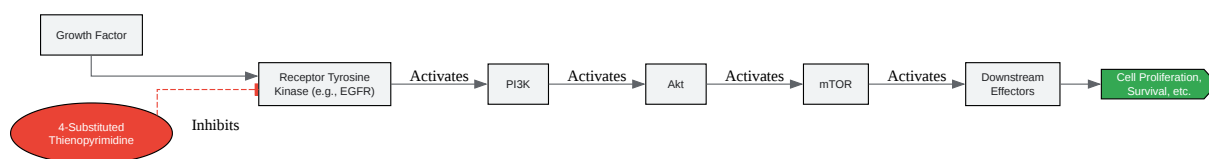
The cytotoxic effects of the compounds on cancer cell lines are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells are seeded in 96-well plates and treated with different concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Subsequently, MTT solution is added to each well and incubated to allow the formation of formazan crystals by viable cells. The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.[7][9]

In Vitro Antiplasmodial Activity Assay

The in vitro activity against *P. falciparum* is assessed using a parasite lactate dehydrogenase (pLDH) assay. Asynchronous cultures of *P. falciparum* are incubated with serial dilutions of the test compounds for 72 hours. The amount of pLDH is then quantified by adding a reaction mixture containing Malstat reagent and NBT/PES solution. The absorbance is read at 650 nm, and the EC50 values are calculated from the dose-response curves.[8]

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating a generic kinase signaling pathway targeted by 4-substituted thienopyrimidines and a typical experimental workflow for evaluating their anticancer activity.



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Caption: A simplified signaling pathway involving receptor tyrosine kinases like EGFR and the downstream PI3K/Akt/mTOR cascade, which is a common target for 4-substituted thienopyrimidine inhibitors.

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